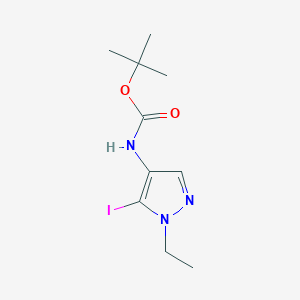

Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

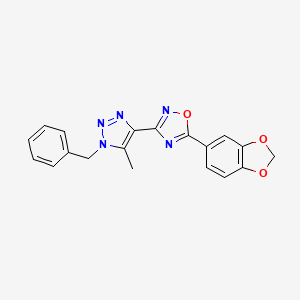

Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate is a chemical compound with the molecular formula C10H16IN3O2 and a molecular weight of 337.16 . It is a derivative of tert-butyl carbamate .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring substituted with an ethyl group at the 1-position and an iodine atom at the 5-position. The pyrazole ring is also attached to a carbamate group via a nitrogen atom .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, tert-butyl carbamates are known to undergo a variety of reactions. For instance, they can be deprotected under acidic conditions to yield amines .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 337.16 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Asymmetric Synthesis

Tert-butyl carbamates, such as tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, have been used in enantioselective syntheses. These compounds serve as important building blocks for novel protease inhibitors, demonstrating their utility in asymmetric synthesis for pharmaceutical applications (Ghosh, Cárdenas, & Brindisi, 2017).

Intermediate in Drug Synthesis

Tert-butyl carbamates like tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate have been identified as key intermediates in the synthesis of biologically active compounds, for instance, omisertinib (AZD9291), a medication used in cancer treatment (Zhao, Guo, Lan, & Xu, 2017).

Crystallographic Studies

Carbamate derivatives like tert-butyl carbamates have been subjected to crystallographic studies. For instance, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester has been synthesized and characterized by various methods including X-ray diffraction studies, highlighting its non-planar conformation and crystal packing interactions (Kant, Singh, & Agarwal, 2015).

Synthesis of Natural Product Analogues

The synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, which exhibits cytotoxic activity against human carcinoma cell lines, demonstrates the role of tert-butyl carbamates in the synthesis of bioactive natural product analogues (Tang et al., 2014).

Catalytic Applications

Tert-butyl carbamates have been used in Cu(I)-catalyzed cycloadditions, for instance, tert-butyl (S)-(3-oxopent-4- yn-2-yl)carbamate in [3+2] cycloadditions, highlighting their utility in catalytic applications for organic synthesis (Pušavec et al., 2014).

Analytical Chemistry

The potassium tert-butoxide/dimethyl sulphoxide/ethyl iodide reaction with carbamates, including tert-butyl derivatives, is used in analytical chemistry, particularly in gas chromatography-mass spectrometry for herbicide residue analysis. This underscores their importance in the field of analytical chemistry (Crespo-Corral, Santos-Delgado, Polo-Díez, & Soria, 2008).

properties

IUPAC Name |

tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16IN3O2/c1-5-14-8(11)7(6-12-14)13-9(15)16-10(2,3)4/h6H,5H2,1-4H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUVOIRDEIHJPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)NC(=O)OC(C)(C)C)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride](/img/structure/B2454574.png)

![3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2454575.png)

![N-cyclohexyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2454583.png)

![2-[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2454584.png)

![3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2454590.png)

![Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2454591.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2454592.png)

![2-Chloro-N-[1-(3,4-difluorophenyl)-2-methyl-2-pyrrolidin-1-ylpropyl]propanamide](/img/structure/B2454595.png)

![N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2454597.png)